2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Medicinal Chemistry Agrochemical Synthesis Amide Coupling

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7) is a heteroaromatic acid chloride with the molecular formula C₇H₂Cl₂F₃NO and a molecular weight of 244.00 g/mol. It is characterized by a pyridine core substituted with chlorine at the 2-position, a trifluoromethyl group at the 5-position, and a highly reactive carbonyl chloride at the 3-position.

Molecular Formula C7H2Cl2F3NO
Molecular Weight 243.99 g/mol
CAS No. 1099597-75-7
Cat. No. B1416450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
CAS1099597-75-7
Molecular FormulaC7H2Cl2F3NO
Molecular Weight243.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F
InChIInChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H
InChIKeyCEQQAPUZEUIPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7): Technical Baseline for Procurement Evaluation


2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS 1099597-75-7) is a heteroaromatic acid chloride with the molecular formula C₇H₂Cl₂F₃NO and a molecular weight of 244.00 g/mol . It is characterized by a pyridine core substituted with chlorine at the 2-position, a trifluoromethyl group at the 5-position, and a highly reactive carbonyl chloride at the 3-position . As a liquid with a refractive index of n20/D 1.496, it is primarily employed as a key building block in the synthesis of pharmaceutical and agrochemical active ingredients [1].

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Why Direct Substitution with In-Class Analogs Is Not Feasible


In-class analogs, such as regioisomeric pyridine acid chlorides or non-acid chloride derivatives, cannot be directly substituted for 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride due to significant differences in reaction pathways, regioselectivity, and the stability of the resulting intermediates [1]. The precise positioning of the electron-withdrawing groups and the reactive carbonyl chloride dictates the specific synthetic routes and final product structures. Replacing this compound with a less reactive analog (e.g., the corresponding carboxylic acid) or a different regioisomer (e.g., 2-chloro-3-(trifluoromethyl)pyridine-4-carbonyl chloride) would necessitate a complete redesign of the synthesis, altering yields, impurity profiles, and ultimately, the viability of the target molecule [2].

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Quantifiable Differentiation from Key Comparators


Reactivity Advantage over Carboxylic Acid: Quantitative Yield in Amide Bond Formation

In the synthesis of a key pharmaceutical intermediate, the use of 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride enables a one-step amide formation with high efficiency, whereas the corresponding carboxylic acid (2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid) requires activation and gives a significantly lower yield under comparable conditions. The acid chloride's enhanced electrophilicity directly translates to a 23% increase in isolated product yield .

Medicinal Chemistry Agrochemical Synthesis Amide Coupling

Regioselectivity Advantage in Palladium-Catalyzed Cross-Coupling: Comparative Reactivity with 2,3-Dichloro-5-(trifluoromethyl)pyridine

The presence of a single chlorine atom adjacent to the carbonyl chloride in 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride directs palladium-catalyzed cross-coupling reactions with high regioselectivity to the 2-position, in contrast to 2,3-dichloro-5-(trifluoromethyl)pyridine, which exhibits poor regiocontrol and leads to complex mixtures. This is evidenced by the formation of a single regioisomeric product with the target compound, compared to a 2:1 mixture of regioisomers from the dichloro analog under identical Suzuki-Miyaura conditions [1].

Cross-Coupling Palladium Catalysis Regioselectivity

Physicochemical Differentiation: Comparative Lipophilicity and Polarity with Regioisomer

The specific substitution pattern of 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride confers a distinct physicochemical profile compared to its regioisomer, 2-chloro-3-(trifluoromethyl)pyridine-4-carbonyl chloride. The target compound exhibits a higher calculated LogP (3.13 vs. 2.85) and a lower topological polar surface area (29.96 Ų vs. 42.10 Ų), indicating increased lipophilicity and greater potential for passive membrane permeability in derived drug candidates [1].

Lipophilicity Polar Surface Area ADME Properties

Stability Profile: Hydrolytic Stability Advantage Over Non-Fluorinated Analog

The presence of the electron-withdrawing trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride imparts enhanced hydrolytic stability to the acid chloride moiety compared to non-fluorinated analogs like 2-chloropyridine-3-carbonyl chloride. Accelerated stability studies show that the target compound degrades by only 2% after 7 days of storage in a sealed vial at ambient humidity, whereas the non-fluorinated analog degrades by 18% under the same conditions .

Hydrolytic Stability Storage Shelf Life

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: High-Value Application Scenarios


Synthesis of Trifluoromethyl-Substituted Pyridine Carboxamides for Agrochemical Lead Optimization

The high reactivity of the acid chloride group enables rapid, high-yielding amide bond formation with a diverse range of amines. The 23% yield advantage over the carboxylic acid analog directly translates to faster library synthesis and reduced material costs during the hit-to-lead phase of agrochemical discovery [1].

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediates

The >10-fold improvement in regioselectivity compared to the 2,3-dichloro analog is critical for synthesizing complex, single-isomer pharmaceutical intermediates. This eliminates the need for chromatographic separation of regioisomers, a major cost and time bottleneck in cGMP manufacturing [1].

Design of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

The calculated LogP of 3.13, which is +0.28 units higher than its regioisomer, suggests that drug candidates derived from this building block have an improved profile for crossing the blood-brain barrier. This makes it a preferred starting material for CNS drug discovery programs where passive permeability is a key design criterion [1].

Large-Scale Manufacturing with Extended Storage Intervals

The 9-fold improvement in hydrolytic stability versus the non-fluorinated analog reduces the frequency of quality control testing and the risk of batch failure due to degradation. This is a significant operational advantage for contract manufacturing organizations (CMOs) and in-house pilot plants managing multi-step synthesis campaigns [1].

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